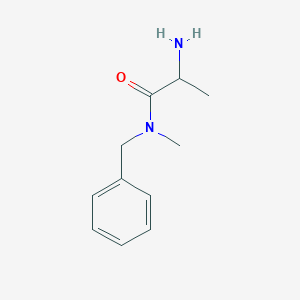

2-amino-N-benzyl-N-methylpropanamide

Description

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

2-amino-N-benzyl-N-methylpropanamide |

InChI |

InChI=1S/C11H16N2O/c1-9(12)11(14)13(2)8-10-6-4-3-5-7-10/h3-7,9H,8,12H2,1-2H3 |

InChI Key |

JCXUSDZGHZDNSY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N(C)CC1=CC=CC=C1)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its therapeutic properties. Its structure suggests interactions with neurotransmitter systems, which may influence mood and cognition. Key areas of research include:

- Anticonvulsant Activity : Studies have shown that derivatives of 2-amino-N-benzyl-N-methylpropanamide exhibit anticonvulsant effects in animal models. For instance, research indicates that modifications at the benzylamide site can enhance anticonvulsant potency, with some derivatives outperforming established medications like phenobarbital in efficacy .

- Analgesic and Anti-inflammatory Properties : The compound's structural features suggest potential applications in developing new analgesics or anti-inflammatory drugs. Its ability to interact with pain pathways makes it a candidate for further exploration in pain management therapies.

Chemical Research Applications

In chemical research, this compound is utilized for:

- Synthesis of Derivatives : The compound serves as a precursor for synthesizing various derivatives that may possess enhanced biological activity or improved pharmacokinetic properties. Multi-step synthesis processes allow for high-purity compounds suitable for research and pharmaceutical applications.

- Enzyme Inhibition Studies : Research has explored the enzyme inhibitory potential of related compounds, indicating that modifications can lead to significant activity against enzymes such as acetylcholinesterase and α-glucosidase. These studies are crucial for developing treatments for conditions like diabetes and Alzheimer's disease .

The biological activities of this compound are diverse and warrant detailed examination:

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

- Study on Anticonvulsant Activity : A focused series of derivatives demonstrated potent activity across various seizure models, indicating their potential as new anticonvulsants .

- Enzyme Inhibition Research : Newly synthesized sulfonamides incorporating similar structural features were screened against α-glucosidase and acetylcholinesterase, showcasing their therapeutic potential for Type 2 diabetes and Alzheimer's disease .

Comparison with Similar Compounds

(2S)-2-Amino-N-methyl-N-[(3-nitrophenyl)methyl]propanamide (C₁₁H₁₅N₃O₃)

- Key Differences: Incorporates a nitro group (-NO₂) at the meta position of the benzyl ring and an (S)-configured chiral center.

- The chiral center may influence binding selectivity in biological systems, a feature absent in the non-chiral target compound .

2-(Methylamino)-N-phenylpropanamide (C₁₀H₁₄N₂O)

- Key Differences : Replaces the benzyl group with a phenyl ring and lacks the N-methyl substitution on the amide nitrogen.

Halogenated and Heteroatom-Modified Propanamides

2-[(3-Fluorophenyl)amino]-N-methylpropanamide (C₁₀H₁₃FN₂O)

- Key Differences: Features a fluorine atom at the meta position of the phenylamino group instead of a benzyl moiety.

- Implications: Fluorine’s electronegativity enhances metabolic stability and influences dipole interactions. The phenylamino group may alter hydrogen-bonding capacity compared to the benzyl group .

Thioamide Analogues ()

- Key Differences : Sulfur replaces oxygen in the amide carbonyl (e.g., 2-(4-Methoxybenzenethio)propanamide).

- Implications : Thioamides exhibit weaker hydrogen-bonding capacity but greater resistance to enzymatic hydrolysis, impacting their pharmacokinetic profiles .

Aliphatic and Sulfonamide Derivatives

N-(Butan-2-yl)-2-methylpropanamide (C₈H₁₇NO)

2-Bromo-N-[(4-methylphenyl)sulfonyl]-N-2-propenyl-propanamide ()

- Key Differences : Contains a sulfonamide directing group and a bromine atom.

- Implications : The sulfonyl group acts as a strong electron-withdrawing moiety, facilitating regioselective C–H functionalization in synthesis, similar to N,O-bidentate groups in .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| 2-Amino-N-benzyl-N-methylpropanamide | C₁₁H₁₆N₂O | 192.26 | Benzyl, N-methyl, β-amine |

| (2S)-2-Amino-N-methyl-N-[(3-nitrophenyl)methyl]propanamide | C₁₁H₁₅N₃O₃ | 237.26 | 3-Nitrobenzyl, chiral center |

| 2-(Methylamino)-N-phenylpropanamide | C₁₀H₁₄N₂O | 178.23 | Phenyl, N-methylamine |

| 2-[(3-Fluorophenyl)amino]-N-methylpropanamide | C₁₀H₁₃FN₂O | 196.22 | 3-Fluorophenylamino |

Table 2: Functional Group Impact on Properties

| Compound Type | Hydrogen Bonding | Metabolic Stability | Synthetic Utility |

|---|---|---|---|

| Benzyl Propanamide | Moderate | Moderate | Metal-catalyzed C–H activation |

| Thioamide | Low | High | Enzymatic resistance |

| Sulfonamide | High | High | Directing group in synthesis |

| Aliphatic Propanamide | Low | Moderate | Membrane permeability enhancement |

Q & A

Q. How can researchers optimize the synthesis of 2-amino-N-benzyl-N-methylpropanamide to improve yield and purity?

Methodological Answer:

- Reaction Conditions: Adjust solvent systems (e.g., ethanol, THF) and temperature (60–80°C) to favor nucleophilic substitution or amide coupling, as demonstrated in analogous propanamide syntheses .

- Catalysts: Explore bases like sodium hydride or potassium carbonate to deprotonate intermediates, enhancing reaction efficiency .

- Purification: Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the compound with >95% purity .

- Analytical Validation: Confirm purity via HPLC (C18 column, UV detection at 254 nm) and structural integrity via -NMR (e.g., δ 1.3 ppm for methyl groups, δ 7.2–7.4 ppm for benzyl aromatic protons) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- -NMR: Identify N-methyl (δ 2.8–3.1 ppm) and benzyl protons (δ 4.3–4.6 ppm for CH group).

- -NMR: Confirm carbonyl (C=O) at ~170 ppm and aromatic carbons at 125–140 ppm .

- Mass Spectrometry (MS): Use ESI-MS in positive ion mode to detect the molecular ion peak at m/z 192.1 (CHNO) .

- IR Spectroscopy: Validate amide C=O stretch (~1650 cm) and N-H bending (~1550 cm) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound in enzyme inhibition?

Methodological Answer:

- Target Selection: Prioritize enzymes with known sensitivity to amide derivatives (e.g., proteases, kinases) based on molecular docking studies using software like AutoDock Vina .

- Assay Design:

- Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl endopeptidase) to measure inhibition kinetics.

- Calculate IC values via dose-response curves (0.1–100 µM concentration range).

- Data Interpretation: Compare inhibitory potency against analogs (e.g., N-phenyl or N-alkyl variants) to identify critical substituents .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem, ECHA) and assess variables like assay conditions (pH, temperature) or cell lines used .

- Control Experiments: Replicate conflicting studies with standardized protocols (e.g., identical solvent/DMSO concentrations).

- Mechanistic Studies: Use CRISPR-edited cell lines or enzyme mutants to isolate target-specific effects vs. off-target interactions .

Q. How can in silico modeling predict the metabolic stability of this compound?

Methodological Answer:

- Software Tools: Utilize Schrödinger’s ADMET Predictor or SwissADME to estimate metabolic sites (e.g., oxidation of benzyl or methyl groups) .

- CYP450 Interactions: Simulate binding affinity to cytochrome P450 isoforms (e.g., CYP3A4) to identify potential drug-drug interactions.

- Validation: Compare predictions with in vitro microsomal stability assays (e.g., liver microsomes + NADPH cofactor) .

Q. Handling Contradictions in Research Data

- Longitudinal Studies: Track compound stability under varying storage conditions (e.g., -20°C vs. 4°C) to address reproducibility issues .

- Collaborative Validation: Share samples with independent labs to verify biological activity claims, reducing bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.